molecular formula C48H73N13O17 B12381149 2-[2-[[2-[[(5S)-5-[[(2R)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid

2-[2-[[2-[[(5S)-5-[[(2R)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid

Cat. No.: B12381149
M. Wt: 1104.2 g/mol
InChI Key: JYNKEQXOLVIOJR-AGSXMJPOSA-N
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Description

The compound “2-[2-[[2-[[(5S)-5-[[(2R)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid” is a highly complex organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each requiring specific reagents and conditions. The general approach might include:

    Step 1: Formation of the core structure through peptide coupling reactions.

    Step 2: Introduction of side chains and functional groups via selective protection and deprotection strategies.

    Step 3: Final assembly and purification using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound would likely involve:

    Large-scale peptide synthesis: Utilizing automated peptide synthesizers.

    Optimization of reaction conditions: To maximize yield and purity.

    Purification: Using high-performance liquid chromatography (HPLC) or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation at specific sites, such as the imidazole ring.

    Reduction: Reduction reactions could target carbonyl groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at various functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Including transition metal complexes for specific transformations.

Major Products

The major products formed from these reactions would depend on the specific sites targeted and the conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In studying protein-ligand interactions or enzyme mechanisms.

    Medicine: As a potential therapeutic agent or diagnostic tool.

    Industry: In the development of advanced materials or catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential pathways might include:

    Binding to enzymes: Inhibiting or activating their function.

    Interacting with receptors: Modulating signal transduction pathways.

    Forming complexes: With metal ions or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Peptides: Such as insulin or oxytocin, which also contain multiple amino acid residues.

    Complex organic molecules: Like antibiotics or natural products with diverse functional groups.

Uniqueness

This compound’s unique combination of functional groups and structural complexity sets it apart from simpler molecules. Its specific arrangement of atoms and bonds may confer unique chemical properties and biological activities.

Properties

Molecular Formula

C48H73N13O17

Molecular Weight

1104.2 g/mol

IUPAC Name

2-[2-[[2-[[(5S)-5-[[(2R)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid

InChI

InChI=1S/C48H73N13O17/c1-31(62)56-36(7-3-5-15-51-40(66)24-54-39(65)13-12-38(64)53-17-14-33-23-50-30-55-33)47(77)58-37(22-32-8-10-34(63)11-9-32)48(78)57-35(46(49)76)6-2-4-16-52-41(67)25-60(27-43(70)71)20-18-59(26-42(68)69)19-21-61(28-44(72)73)29-45(74)75/h8-11,23,30,35-37,63H,2-7,12-22,24-29H2,1H3,(H2,49,76)(H,50,55)(H,51,66)(H,52,67)(H,53,64)(H,54,65)(H,56,62)(H,57,78)(H,58,77)(H,68,69)(H,70,71)(H,72,73)(H,74,75)/t35-,36-,37+/m0/s1

InChI Key

JYNKEQXOLVIOJR-AGSXMJPOSA-N

Isomeric SMILES

CC(=O)N[C@@H](CCCCNC(=O)CNC(=O)CCC(=O)NCCC1=CN=CN1)C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N

Canonical SMILES

CC(=O)NC(CCCCNC(=O)CNC(=O)CCC(=O)NCCC1=CN=CN1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N

Origin of Product

United States

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